Dimethyl Tetrafluorosuccinate
Overview
Description
Synthesis Analysis
The synthesis of fluorinated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of bis(trifluoromethyl)mercury from dimethylmercury and fluorine is reported, indicating that direct fluorination can preserve metal-carbon bonds . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution is described, showcasing the potential for creating complex fluorinated structures . These studies suggest that the synthesis of dimethyl tetrafluorosuccinate could involve direct fluorination or nucleophilic substitution strategies.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly affected by the presence of fluorine atoms. For example, the crystal and molecular structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate shows strong intramolecular hydrogen bonding and deformations in the aromatic part due to steric effects . This implies that the molecular structure of dimethyl tetrafluorosuccinate could also exhibit unique geometric features due to the influence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The reaction of dimethyl (+)-L-tartrate with sulfur tetrafluoride, leading to the formation of dimethyl meso-2,3-difluorosuccinate, demonstrates the reactivity of fluorine-containing reagents with dimethyl esters . This reaction pathway could be relevant to the chemical behavior of dimethyl tetrafluorosuccinate. Additionally, the use of 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine as a selective fluorinating agent for alcohols indicates that fluorinated dimethyl compounds can act as effective reagents in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their high stability and reactivity due to the electronegativity of fluorine. The papers discuss various properties such as the isolation of polyfluorotetramethylsilanes and polyfluorotetramethylgermanes, which exhibit unique spectroscopic characteristics . The electrochemical measurements of bis(dimesitylphosphino) derivatives also reflect the impact of fluorine on the redox properties of these molecules . These findings suggest that dimethyl tetrafluorosuccinate would likely have distinct physical and chemical properties, including stability and reactivity, which could be explored through similar analytical techniques.
Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis Process and Intermediate Formation : Dimethyl tetrafluorosuccinate (DMTFS) is used in the synthesis of various fluorinated compounds. For instance, the treatment of dimethyl (+)-L-tartrate with sulfur tetrafluoride leads to the formation of intermediate compounds which are eventually converted into DMTFS derivatives like dimethyl meso-2,3-difluorosuccinate (Burmakov et al., 1981). Similarly, treatment of different tartrate isomers with sulfur tetrafluoride results in various DMTFS compounds, highlighting its role in the stereochemical transformation of organic compounds (Bell, 1980).
Materials Science and Polymer Chemistry
- Synthesis of Fluorinated Polyesters : DMTFS is crucial in the synthesis of fluorinated polyesters. It's used alongside other fluorinated compounds and ethylene glycol, with the synthesis parameters such as monomer size, temperature, and catalysts significantly impacting the final product. This highlights DMTFS's role in creating materials with specific characteristics (Zhao et al., 2019).
- Thermoset Resins Production : The use of DMTFS in the preparation of novel thermoset resins containing oligo(tetrafluoroethene) segments demonstrates its application in advanced materials science. These resins are used in various industrial applications due to their unique properties like glass transition temperatures, swelling, volume shrinkage, and thermal degradation (Steinhauser & Mülhaupt, 1994).
Chemical Reactions and Mechanisms
- Chemical Reactions and Transformations : In the field of chemical reactions, DMTFS plays a role in the formation of disulfide bonds in peptides, showcasing its utility in complex chemical synthesis processes (Bishop et al., 1993). Additionally, the conversion of a platinum dimethyl complex to a perfluorometallacyclobutane derivative using DMTFS illustrates its application in creating novel compounds and facilitating unique chemical transformations (Xu et al., 2015).
Safety And Hazards
Dimethyl Tetrafluorosuccinate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
properties
IUPAC Name |
dimethyl 2,2,3,3-tetrafluorobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAYQBUNVSEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371855 | |
Record name | Dimethyl Tetrafluorosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Tetrafluorosuccinate | |
CAS RN |
356-36-5 | |
Record name | Dimethyl Tetrafluorosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 356-36-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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